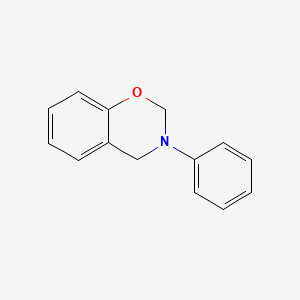

3-Phenyl-2,4-dihydro-1,3-benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-フェニル-2,4-ジヒドロ-1,3-ベンゾキサジンは、ベンゼン環とオキサジン環が縮合した二環式ヘテロ環化合物です。 この化合物は、特にポリベンゾキサジンと呼ばれる高性能ポリマーの製造に用いられており、その優れた熱安定性、耐薬品性、および機械的特性から、さまざまな産業用途で利用されています .

準備方法

3-フェニル-2,4-ジヒドロ-1,3-ベンゾキサジンは、フェノール、アミン、ホルムアルデヒドを縮合させるマンニッヒ反応によって合成できます . この反応は通常、穏やかな条件下で行われ、ワンポットプロセスで実行できます。 工業的生産方法では、芳香族アミン、フェノール、ホルムアルデヒドを、逐次的にまたは同時に加熱することがよくあります . 反応条件は、収率と純度を向上させるために最適化できます。また、触媒を使用することで、重合時の硬化温度を下げることができます .

化学反応解析

3-フェニル-2,4-ジヒドロ-1,3-ベンゾキサジンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、使用される試薬や条件に応じて、さまざまな酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、オキサジン環を異なる官能基に変換できます。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究での応用

3-フェニル-2,4-ジヒドロ-1,3-ベンゾキサジンは、幅広い科学研究での応用を持っています。

化学反応の分析

3-Phenyl-2,4-dihydro-1,3-benzoxazine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxazine ring into different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the oxazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used .

科学的研究の応用

3-Phenyl-2,4-dihydro-1,3-benzoxazine has a wide range of scientific research applications:

作用機序

3-フェニル-2,4-ジヒドロ-1,3-ベンゾキサジンの作用機序は、オキサジン環の開環重合を伴います。 このプロセスは、熱的にまたは触媒の助けを借りて起こり、高分子量のポリマーマトリックスを形成します . 重合中に、メチロールなどの官能基が形成され、三次元ネットワーク構造の発展に寄与します . オキサジン環の窒素原子は求核剤として働き、さまざまな化学反応を促進します .

類似化合物の比較

3-フェニル-2,4-ジヒドロ-1,3-ベンゾキサジンは、以下のような他のベンゾキサジン誘導体と比較することができます。

3,4-ジヒドロ-3-フェニル-2H-1,3-ベンゾキサジン: 構造は似ていますが、オキサジン環の二重結合の位置が異なります.

2,3-ジフェニル-1,3-ベンゾキサジン: 追加のフェニル基が含まれており、その化学的および物理的特性を変更する可能性があります.

4H-3,1-ベンゾキサジン: これらの化合物は、異なる置換パターンを持ち、独自の反応性と特性を示す可能性があります.

3-フェニル-2,4-ジヒドロ-1,3-ベンゾキサジンのユニークな点は、優れた耐熱性と耐薬品性を備えた高性能ポリマーを形成できる点であり、工業用途で非常に価値があります .

類似化合物との比較

3-Phenyl-2,4-dihydro-1,3-benzoxazine can be compared with other benzoxazine derivatives, such as:

3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Similar in structure but differs in the position of the double bond in the oxazine ring.

2,3-Diphenyl-1,3-benzoxazine: Contains additional phenyl groups, which can alter its chemical and physical properties.

4H-3,1-Benzoxazines: These compounds have different substitution patterns and can exhibit unique reactivity and properties.

The uniqueness of this compound lies in its ability to form high-performance polymers with superior thermal and chemical resistance, making it highly valuable in industrial applications .

特性

CAS番号 |

51287-17-3 |

|---|---|

分子式 |

C14H13NO |

分子量 |

211.26 g/mol |

IUPAC名 |

3-phenyl-2,4-dihydro-1,3-benzoxazine |

InChI |

InChI=1S/C14H13NO/c1-2-7-13(8-3-1)15-10-12-6-4-5-9-14(12)16-11-15/h1-9H,10-11H2 |

InChIキー |

FMZPVXIKKGVLLV-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC=CC=C2OCN1C3=CC=CC=C3 |

関連するCAS |

51293-79-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)

![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)